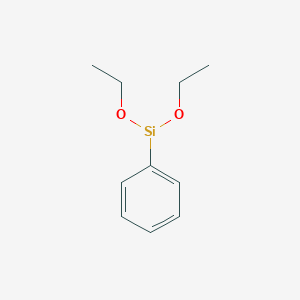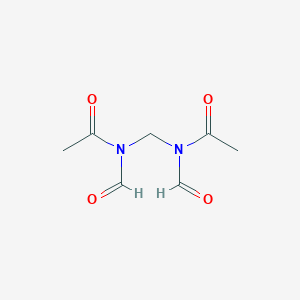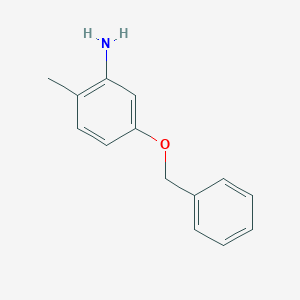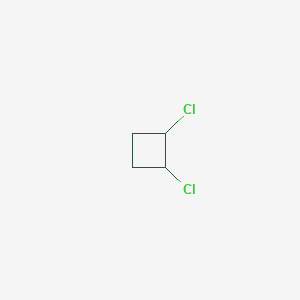
1,2-Dichlorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichlorocyclobutane is a chemical compound that is commonly used in scientific research. It is a cyclic organic compound that contains two chlorine atoms and a four-carbon ring. This compound is used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry. In
Mechanism Of Action
The mechanism of action of 1,2-Dichlorocyclobutane is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through covalent bonding. This interaction can lead to changes in the structure and function of these molecules, which can affect cellular processes.
Biochemical and Physiological Effects:
1,2-Dichlorocyclobutane has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have cytotoxic effects on cancer cells. The compound has been shown to have neurotoxic effects, which may be related to its ability to inhibit the activity of certain enzymes in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,2-Dichlorocyclobutane in lab experiments is its high reactivity. The compound can easily react with other molecules, which makes it useful in the synthesis of complex organic compounds. However, the compound is also highly toxic and can be dangerous to handle. It is important to take proper safety precautions when working with this compound.
Future Directions
There are several future directions for research on 1,2-Dichlorocyclobutane. One area of research is the development of new synthetic methods for the compound. This could lead to the synthesis of new organic compounds with important applications in medicine and other fields. Another area of research is the investigation of the compound's mechanism of action and its effects on biological molecules. This could lead to the development of new drugs and therapies for various diseases. Finally, research could be conducted on the compound's environmental impact and potential toxicity to humans and other organisms.
Synthesis Methods
1,2-Dichlorocyclobutane can be synthesized by the reaction of cyclobutene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions. The purity of the product can be improved by distillation and recrystallization.
Scientific Research Applications
1,2-Dichlorocyclobutane is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of cyclobutane derivatives, which have important applications in medicinal chemistry. The compound is also used in the synthesis of natural products and other complex organic compounds.
properties
CAS RN |
17437-39-7 |
|---|---|
Product Name |
1,2-Dichlorocyclobutane |
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,2-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |
InChI Key |
MPWHMPULOPKVDQ-UHFFFAOYSA-N |
SMILES |
C1CC(C1Cl)Cl |
Canonical SMILES |
C1CC(C1Cl)Cl |
synonyms |
1,2-Dichlorocyclobutane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



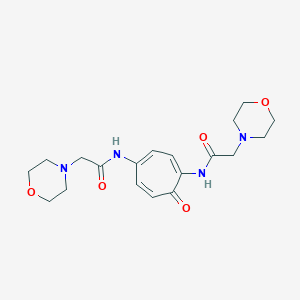
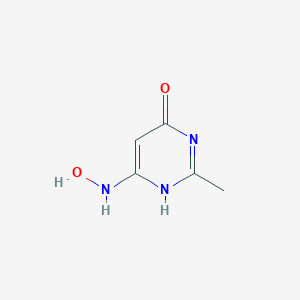
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
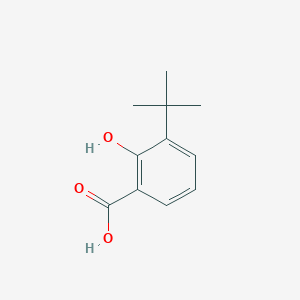
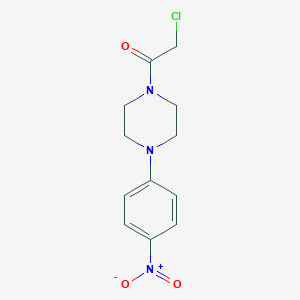
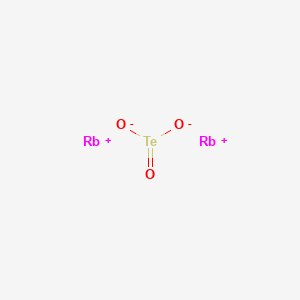
![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
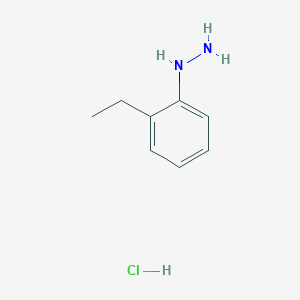
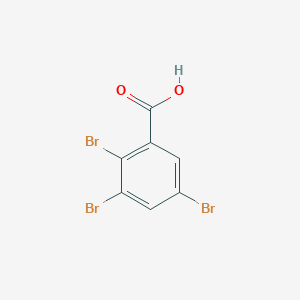

![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
